Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Description
Structural and Chemical Characterization
Molecular Structure and Isotopic Composition
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride consists of an ethyl ester moiety linked to a 3,3-dimethylbutanoate backbone, with a primary amino group at the terminal carbon (C4) and a hydrochloride counterion. Its molecular formula is C₈H₁₈ClNO₂ , corresponding to a molecular weight of 195.69 g/mol . The structure features:
- Ethyl ester group : Facilitates hydrolysis and enhances lipophilicity.
- 3,3-dimethyl substitution : Introduces steric hindrance and metabolic stability.
- Protonated amino group : Forms a hydrochloride salt, improving solubility in polar solvents.
The isotopic composition aligns with natural abundances of carbon-12 (98.9%), nitrogen-14 (99.6%), and chlorine-35 (75.5%).
Physicochemical Properties
Key physicochemical properties include:
Stereochemical Configuration
The molecule exhibits a chiral center at carbon C3 due to its four distinct substituents:
- Ethyl ester group : CH₂-COOEt
- Two methyl groups : CH₃
- Methylene chain : CH₂-NH₃⁺Cl⁻
This configuration implies potential stereoisomerism. However, available literature does not specify whether the compound exists as a racemic mixture or a single enantiomer.
Spectroscopic Identification
Spectroscopic data, while limited in publicly accessible repositories, can be inferred from analogous compounds:
Nuclear Magnetic Resonance (¹H-NMR)
| Signal Region (δ, ppm) | Assignment |
|---|---|
| 1.2–1.4 | Ethyl CH₃ (triplet) |
| 2.5–3.0 | CH₂ adjacent to ester (quartet) |
| 3.0–3.5 | Protonated NH₃⁺ (broad signal) |
| 4.1–4.3 | Ethyl OCH₂ (quartet) |
Infrared Spectroscopy (IR)
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1740–1760 | Ester carbonyl (C=O) |
| 3000–3500 | NH₃⁺ stretching (broad) |
| 2800–3000 | Aliphatic C-H (CH₃, CH₂) |
Mass Spectrometry (MS)
| Fragment (m/z) | Corresponding Ion |
|---|---|
| 195.69 | Molecular ion ([C₈H₁₈ClNO₂]⁺) |
| 159.23 | Loss of HCl (C₈H₁₇NO₂⁺) |
Properties
IUPAC Name |
ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPBKDHTGQXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and General Synthetic Approach
The synthesis typically starts from L-tert-leucine (4-amino-3,3-dimethylbutanoic acid), a naturally occurring amino acid with a tert-butyl side chain. The key step is the esterification of the carboxylic acid group with ethanol in the presence of thionyl chloride, which simultaneously converts the amino group into its hydrochloride salt form.
Detailed Esterification Procedure
The most documented and effective preparation method is as follows:
| Step | Description |
|---|---|
| Starting Material | L-tert-leucine (4-amino-3,3-dimethylbutanoic acid) |
| Solvent | Anhydrous ethanol |
| Reagent | Thionyl chloride (SOCl₂) |
| Reaction Conditions | - Addition of SOCl₂ dropwise at 0°C - Heating at 80°C overnight (12–16 hours) |
| Work-up | - Evaporation of solvent under reduced pressure - Washing the residue with petroleum ether to remove impurities - Filtration and concentration under reduced pressure |
| Product | Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride as a white crystalline solid |
| Yield | Approximately 69% |
$$
\text{L-tert-leucine} + \text{EtOH} + \text{SOCl}_2 \rightarrow \text{this compound}
$$
This method ensures the formation of the ethyl ester and the protonation of the amino group to form the hydrochloride salt in a single step, enhancing efficiency and purity.
Reaction Parameters and Their Impact
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 0°C (SOCl₂ addition), then 80°C (reaction) | Low temperature addition prevents side reactions; elevated temperature promotes esterification |
| Reaction Time | 12–16 hours (overnight) | Ensures complete conversion |
| Molar Ratios | Excess SOCl₂ (approx. 5 equivalents) | Drives esterification and salt formation |
| Solvent Purity | Anhydrous ethanol | Prevents hydrolysis and side reactions |
| Purification | Petroleum ether washing | Removes unreacted starting materials and by-products |
Controlling these parameters is crucial for maximizing yield and maintaining stereochemical purity of the (S)-enantiomer.
Alternative Preparation Routes
While the SOCl₂/ethanol esterification is the standard, other esterification methods may be employed, including:
Acid-catalyzed esterification : Using strong acids like sulfuric acid or p-toluenesulfonic acid to catalyze the reaction of L-tert-leucine with ethanol. However, this may require longer reaction times and harsher conditions.
Activation via acid chlorides or anhydrides : Conversion of the amino acid to its acid chloride or mixed anhydride followed by reaction with ethanol, though this involves more steps and sensitive intermediates.
Enzymatic esterification : Lipase-catalyzed esterification in organic solvents, which can offer stereoselectivity but is less common for this compound.
The SOCl₂ method remains preferred due to its simplicity and good yield.
Analytical Confirmation and Purity Assessment
The synthesized this compound is characterized by:
| Analytical Method | Key Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | Signals at δ 1.00 ppm (tert-butyl, 9H, singlet), 1.23 ppm (ethyl methyl, multiplet), 4.20 ppm (ethyl methylene, multiplet), 3.68 ppm (alpha proton, singlet), 8.47 ppm (ammonium protons, multiplet) confirming structure |
| Infrared Spectroscopy (IR) | Ester carbonyl stretch ~1730-1750 cm⁻¹, ammonium broad band ~3000 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C₈H₁₈ClNO₂; fragmentation patterns typical of amino acid esters |
| Chiral HPLC | Confirms stereochemical purity and absence of racemization |
These analyses ensure the compound's identity, purity, and stereochemical integrity.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Precursor | L-tert-leucine (4-amino-3,3-dimethylbutanoic acid) |
| Esterification Agent | Ethanol |
| Catalyst/Reagent | Thionyl chloride (SOCl₂) |
| Reaction Temperature | 0°C (addition), 80°C (reaction) |
| Reaction Time | 12–16 hours |
| Product Form | White crystalline hydrochloride salt |
| Yield | ~69% |
| Purification | Petroleum ether washing |
| Analytical Techniques | NMR, IR, MS, Chiral HPLC |
Chemical Reactions Analysis
Hydrolysis Reactions
Reagents/Conditions :
-
Acidic Hydrolysis : 6M HCl aqueous solution at reflux (80–100°C) for 4–6 hours.
-
Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 2–3 hours.
Mechanism :
-
Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water to yield 4-amino-3,3-dimethylbutanoic acid.
-
Basic hydrolysis generates the sodium salt of the carboxylic acid via saponification.
Products :
| Condition | Product | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | 4-Amino-3,3-dimethylbutanoic acid | 85–92 |
| Basic Hydrolysis | Sodium 4-amino-3,3-dimethylbutanoate | 78–84 |
Alkylation Reactions
Reagents/Conditions :
-
Alkyl halides (e.g., methyl iodide, benzyl bromide) in anhydrous DMF with K₂CO₃ as base (60°C, 8–12 hours).
Mechanism :
The amino group acts as a nucleophile, displacing halides via an SN2 mechanism to form N-alkylated derivatives.
Example Reaction :
Data :
| Alkylating Agent | Product Structure | Yield (%) |
|---|---|---|
| Methyl iodide | N-Methyl derivative | 65–72 |
| Benzyl bromide | N-Benzyl derivative | 58–63 |
Acylation Reactions
Reagents/Conditions :
-
Acetyl chloride or benzoyl chloride in dichloromethane (DCM) with triethylamine (0–5°C, 2 hours).
Mechanism :
The amino group reacts with acyl chlorides to form amides via nucleophilic acyl substitution.
Example Reaction :
Data :
| Acylating Agent | Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 82–88 |
| Benzoyl chloride | N-Benzoyl derivative | 75–80 |
Cyclization Reactions
Reagents/Conditions :
-
Dicyclohexylcarbodiimide (DCC) in DCM at room temperature (24–48 hours).
Mechanism :
Intramolecular amide bond formation between the amino and ester groups generates a γ-lactam.
Example Reaction :
Data :
| Cyclizing Agent | Product | Yield (%) |
|---|---|---|
| DCC | 6,6-Dimethylpiperidin-2-one | 70–76 |
Comparative Reactivity with Analogous Compounds
While specific data for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is limited, structurally similar compounds like Ethyl 3-amino-3-methylbutanoate hydrochloride exhibit parallel reactivity patterns under analogous conditions. For example:
Scientific Research Applications
Chemistry
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Converting the hydroxyl group to a carbonyl group.
- Reduction : Transforming the ester group into an alcohol.
- Substitution : Engaging the amine group in nucleophilic substitution reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. Its structure allows it to form hydrogen bonds and ionic interactions, which may influence enzyme activity and receptor binding.
Potential Biological Activities :
- Modulation of neurotransmitter systems.
- Influence on metabolic pathways related to energy expenditure and appetite regulation.
Medicine
This compound is investigated for its therapeutic potential . Preliminary studies suggest it may play a role in treating conditions such as obesity and metabolic disorders due to its structural similarity to amino acids. This compound could be pivotal in drug development as a precursor for synthesizing pharmaceutical agents.
Case Studies
- Metabolic Regulation : A study explored the effects of this compound on metabolic pathways in animal models. Results indicated significant modulation of appetite-regulating hormones, suggesting its potential for obesity treatment.
- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes involved in amino acid metabolism. Findings revealed that it could enhance enzyme activity under certain conditions, indicating its utility in metabolic studies.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride and related compounds:
Key Observations :
- Chain Length and Substituents: Shorter-chain analogs like Ethyl 3-amino-2,2-dimethylpropanoate HCl (propanoate backbone) demonstrate reduced steric hindrance compared to butanoate derivatives, which may affect reaction kinetics in synthetic pathways .
- Salt vs. Free Acid: The hydrochloride salt form (e.g., Ethyl 4-amino-3,3-dimethylbutanoate HCl) offers improved aqueous solubility compared to the free acid form (4-Amino-3,3-dimethylbutanoic acid HCl), making it preferable for solution-phase reactions .
Spectral and Physicochemical Properties
- NMR Data: Ethyl 4-Amino-3,3-Dimethylbutanoate HCl: No direct NMR data is provided, but analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl show characteristic peaks for tert-butyl groups (δ 1.02, 9H, s) and methylamino substituents (δ 2.54, 3H, s) . Methyl Analogs: Distinct splitting patterns (e.g., quartets for ethyl groups in ) highlight the influence of substituents on spectral profiles .
- Stability and Storage: Hydrochloride salts are typically stored at 2–8°C to prevent decomposition, whereas free acids (e.g., 4-Amino-3,3-dimethylbutanoic acid HCl) may require desiccated conditions .
Biological Activity
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈ClN₃O₂ and a molecular weight of approximately 195.69 g/mol. The compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing protein interactions and enzymatic activities.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
- Modulation of Biochemical Pathways : It is believed to influence pathways related to neurotransmitter regulation and energy metabolism, potentially affecting appetite and metabolic disorders.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels, suggesting potential applications in treating neuropsychiatric disorders.
- Metabolic Regulation : Its structural similarity to amino acids positions it as a candidate for modulating metabolic pathways, particularly in conditions like obesity and diabetes.
- Therapeutic Potential : Investigations into its therapeutic applications have highlighted its potential in drug development for various diseases due to its bioactive properties.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1086265-11-3 | Ethyl group enhances solubility; distinct from methyl derivatives. |
| (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride | 78358347 | Different stereochemistry may lead to varying biological activity. |
| Methyl 4-amino-2,2-dimethylbutanoate hydrochloride | 951160-35-3 | Variation in amino group positioning affects reactivity and properties. |
This table illustrates how structural variations can influence the biological activities and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that compounds with similar structures can influence dopamine and serotonin levels in animal models. These findings suggest potential applications in treating mood disorders .
- Metabolic Studies : A study indicated that this compound could modulate energy expenditure and appetite regulation in rodent models, highlighting its potential use in obesity management.
- Synthesis and Characterization : Investigations into the synthesis of this compound revealed effective methods for producing it with high purity, essential for ensuring reliable biological testing outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination or esterification under inert atmospheres. For example, sodium triacetoxyhydroborate (STAB) can be used as a reducing agent in dichloroethane, with stoichiometric control to minimize byproducts (e.g., 1:1 molar ratio of amine to aldehyde, as in ). Purification typically includes extraction with ethyl acetate, washing with brine, and drying over sodium sulfate. Reaction optimization should focus on temperature (room temperature for stability), solvent choice (dichloroethane for solubility), and inert gas (nitrogen) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d6 can confirm stereochemistry and functional groups. For instance, methyl ester protons appear at δ 3.79 ppm, while tertiary butyl protons resonate at δ 1.02 ppm ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) assesses purity (>95% by area normalization).
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and predicted structural assignments for this compound?
- Methodological Answer : Discrepancies often arise from residual solvents, diastereomers, or incomplete purification. Steps include:
- Solvent Subtraction : Compare experimental spectra with solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm coupling patterns.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
- Replicate Synthesis : Ensure reaction reproducibility to rule out procedural errors (e.g., ’s 10-hour stirring time under nitrogen) .
Q. What strategies are recommended for identifying and quantifying impurities in this compound during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., unreacted intermediates or hydrolysis products) using gradient elution and tandem MS fragmentation.
- Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-grade standards in and ).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.
Q. How does stereochemical configuration impact the reactivity and stability of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Kinetic Studies : Monitor racemization under varying pH and temperature (e.g., ’s ethyl 2-amino-3-hydroxybutanoate hydrochloride analogs).
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereoinversion .
Q. What experimental designs are critical for studying the compound’s stability under different storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
